2,6-bis((R)-4-isopropil-4,5-dihidrooxazol-2-il)piridina

Descripción general

Descripción

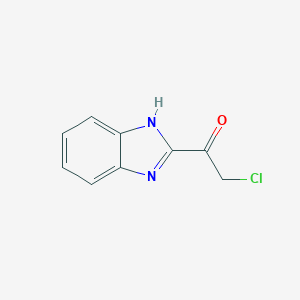

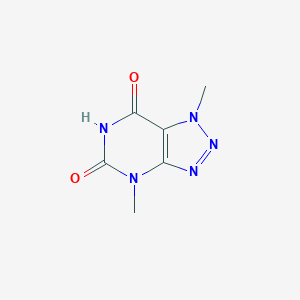

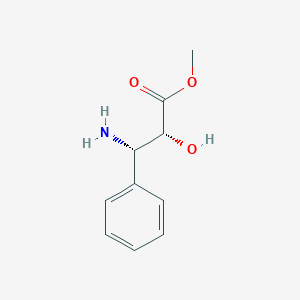

“(R,R)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine” is a compound that belongs to the class of oxazolines . Oxazoline is a five-membered heterocyclic species having one nitrogen and one oxygen in its backbone . Many oxazoline-based ring structures are noticeable for their biological activities .

Synthesis Analysis

The synthesis of oxazolines has been a subject of many investigations . Various synthetic protocols of oxazolines have been developed based on the substrates involved, such as amino alcohols, carboxylic acids, carbonyl compounds, alkenes, etc .Molecular Structure Analysis

The molecular formula of “(R,R)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine” is C15H26N2O2 . It is a liquid at 20 degrees Celsius .Chemical Reactions Analysis

The reaction mechanism for oxazoline synthesis from ketones involves a nucleophilic addition at the electrophilic center of the ketones followed by intramolecular cyclization .Physical And Chemical Properties Analysis

“(R,R)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine” is a colorless to light yellow clear liquid . It has a molecular weight of 266.39 . It has a flash point of 125 °C .Aplicaciones Científicas De Investigación

Catálisis

(R,R)-i-Pr-pybox se ha utilizado ampliamente como ligando en la catálisis asimétrica. Facilita transformaciones enantioselectivas, que son cruciales para producir moléculas quirales con alta pureza óptica. Estas transformaciones son vitales en la síntesis de compuestos bioactivos y productos farmacéuticos, donde la quiralidad de las moléculas puede afectar significativamente su actividad biológica .

Diseño y desarrollo de fármacos

Como ligando bioactivo, los derivados de (R,R)-i-Pr-pybox han demostrado potencial en el diseño y desarrollo de fármacos. Pueden imitar efectos fisiológicos similares a los sistemas de aminoácidos de piridoxal, que juegan un papel significativo en las reacciones metabólicas. Su versatilidad como farmacóforos los convierte en candidatos para el desarrollo de fármacos con actividades antibacterianas, antivirales, antituberculosas y anticancerígenas .

Quimiosensores

Las fuertes capacidades de unión de las bases de Schiff basadas en piridina, incluido (R,R)-i-Pr-pybox, hacia varios cationes y aniones, las convierten en excelentes quimiosensores. Se pueden utilizar para la detección cualitativa y cuantitativa de iones específicos en medios ambientales y biológicos, lo que ayuda en los estudios de reconocimiento de iones .

Investigación antimicrobiana y antiviral

Los compuestos de piridina, como (R,R)-i-Pr-pybox, se han observado por sus actividades antimicrobianas y antivirales. Interactúan con proteínas específicas, lo que define su selectividad para las moléculas diana. Esta propiedad es particularmente valiosa en el contexto de encontrar nuevos tratamientos para enfermedades potencialmente mortales como COVID-19 .

Estudios de acoplamiento molecular

Los estudios in silico, incluido el acoplamiento molecular, utilizan (R,R)-i-Pr-pybox para comprender las interacciones de unión y las energías de los posibles candidatos a fármacos. Estos estudios ayudan a predecir la eficacia de los compuestos y su afinidad de unión a los objetivos biológicos, lo cual es esencial en las primeras etapas del descubrimiento de fármacos .

Química verde

Los derivados de (R,R)-i-Pr-pybox se pueden sintetizar utilizando métodos respetuosos con el medio ambiente. Por ejemplo, se han desarrollado procesos biocatalíticos para la preparación de derivados de piridina, que se alinean con los principios de la química verde y el desarrollo sostenible .

Propiedades ópticas y uso de disolventes

Debido a sus propiedades ópticas únicas, (R,R)-i-Pr-pybox se puede utilizar como un disolvente versátil en varias reacciones químicas. Su capacidad para sufrir diferentes tipos de reacciones, como la sustitución nucleofílica y electrofílica, lo convierte en un compuesto valioso en la química sintética .

Mejora de la solubilidad en agua

Un papel importante de la piridina en la química medicinal es mejorar la solubilidad en agua de los compuestos. (R,R)-i-Pr-pybox, con su núcleo de piridina, puede aumentar la solubilidad de las moléculas de fármacos, lo cual es un factor crítico en la formulación y administración de fármacos .

Safety and Hazards

Direcciones Futuras

The future directions for the study of “(R,R)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine” and similar compounds could involve further exploration of their synthesis methods, biological activities, and potential applications in pharmaceuticals, industrial chemistry, natural product chemistry, polymers, and more .

Mecanismo De Acción

Target of Action

It is known to form bidentate coordination complexes due to the strong affinity of the oxazoline nitrogen for various metals .

Mode of Action

It is known that the compound can form coordination complexes with various metals, which suggests that it may interact with its targets through metal coordination .

Biochemical Pathways

It is known that the compound is used in the synthesis of a versatile chemical intermediate, 2,6-bis(hydroxymethyl)pyridine . This suggests that it may play a role in the biochemical pathways involved in the synthesis of this intermediate.

Result of Action

It is known that the compound is used in the synthesis of 2,6-bis(hydroxymethyl)pyridine , suggesting that it may have a role in the molecular transformations involved in this process.

Action Environment

It is known that the compound is used in a biocatalytic process for the synthesis of 2,6-bis(hydroxymethyl)pyridine . This suggests that factors such as the presence of catalysts and the conditions of the reaction environment may influence its action.

Propiedades

IUPAC Name |

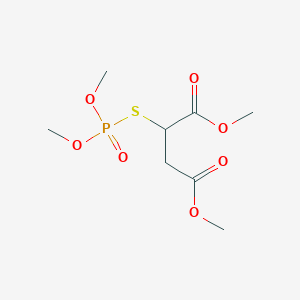

(4R)-4-propan-2-yl-2-[6-[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O2/c1-10(2)14-8-21-16(19-14)12-6-5-7-13(18-12)17-20-15(9-22-17)11(3)4/h5-7,10-11,14-15H,8-9H2,1-4H3/t14-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSGQGLBCAHGJDR-GJZGRUSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1COC(=N1)C2=NC(=CC=C2)C3=NC(CO3)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1COC(=N1)C2=NC(=CC=C2)C3=N[C@@H](CO3)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40350834 | |

| Record name | (R,R)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131864-67-0 | |

| Record name | i-Pr-pybox, (R,R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131864670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R,R)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R,R)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | I-PR-PYBOX, (R,R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7JMD4LB64Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the ruthenium complex containing (R,R)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine interact with its biological target and what are the downstream effects?

A1: The research primarily focuses on the antitumor activity of the ruthenium complex. While the specific biological target is not identified in the abstract, the study demonstrates that the complex interacts with plasmid DNA and exhibits cytotoxic activity against the human cervical cancer HeLa cell line []. Furthermore, the research highlights the significance of chirality, revealing that ruthenium enantiomers differentially affect the cell cycle in HeLa tumor cells []. This suggests that the complex, with its chiral ligand, likely interacts with a chiral biological target, potentially DNA or proteins involved in cell cycle regulation, ultimately leading to cell death in cancer cells.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

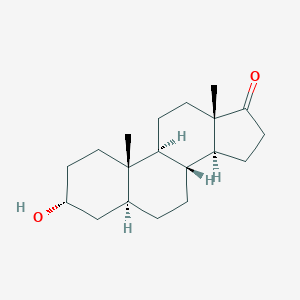

![7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(3R)-3-hydroxy-5-[3-(trifluoromethyl)phenyl]pentyl]cyclopentyl]heptanoic acid](/img/structure/B159330.png)